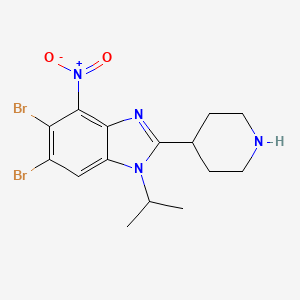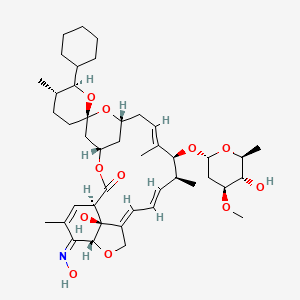
Shield-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shield-2: is a potent FKBP-derived destabilizing domain stabilizing ligand. It is primarily used in scientific research for its ability to stabilize proteins tagged with destabilizing domains, thereby preventing their degradation. This compound has a molecular formula of C35H51N3O7 and a molecular weight of 625.8 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Shield-2 is synthesized through a customized synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it involves advanced organic synthesis techniques and the use of specialized reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical synthesis companies. The production process involves multiple steps, including the preparation of intermediates, purification, and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Shield-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .
Wissenschaftliche Forschungsanwendungen
Shield-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizing ligand in various chemical reactions and processes.
Biology: Employed in studies involving protein stabilization and degradation.
Medicine: Investigated for potential therapeutic applications in diseases where protein stabilization is crucial.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
Shield-2 exerts its effects by binding to FKBP-derived destabilizing domains, thereby stabilizing the tagged proteins and preventing their degradation. This interaction helps maintain the functional integrity of the proteins, allowing them to perform their intended biological functions. The molecular targets and pathways involved include the FKBP protein and the proteasomal degradation pathway .
Vergleich Mit ähnlichen Verbindungen
Shield-1: Another FKBP-derived destabilizing domain stabilizing ligand with similar properties.
Rapamycin: A well-known FKBP-binding compound used in various biological studies.
Tacrolimus: An immunosuppressive drug that also binds to FKBP proteins .
Uniqueness of Shield-2: this compound is unique due to its high potency and specificity in stabilizing FKBP-derived destabilizing domains. This makes it particularly valuable in research applications where precise control over protein stability is required .
Eigenschaften
CAS-Nummer |
1013621-70-9 |
|---|---|
Molekularformel |
C35H51N3O7 |
Molekulargewicht |
625.8 g/mol |
IUPAC-Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1 |
InChI-Schlüssel |
IIRCDQURVMVUTA-IOWSJCHKSA-N |
Isomerische SMILES |
CCC(CC)NC(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
SMILES |
O=C([C@H]1N(C(NC(CC)CC)=O)CCCC1)O[C@@H](C2=CC=CC(OCCN3CCOCC3)=C2)CCC4=CC=C(OC)C(OC)=C4 |
Kanonische SMILES |
CCC(CC)NC(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Shield-2; Shield 2; Shield2; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


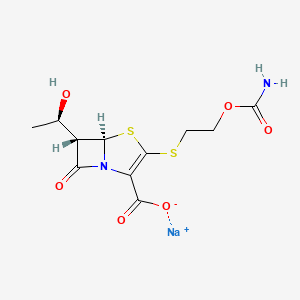
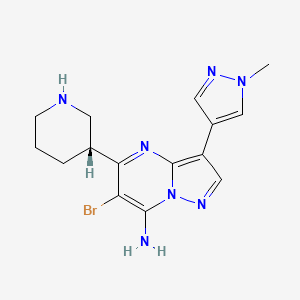
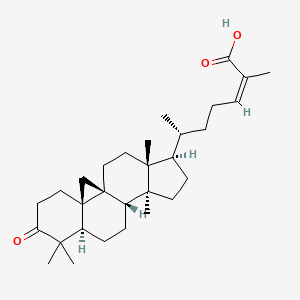
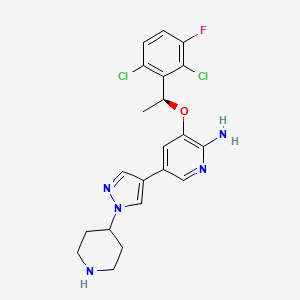
![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)

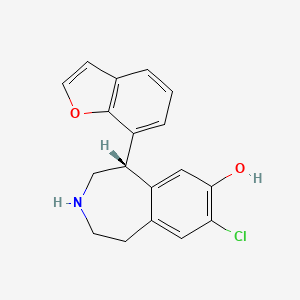
![6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B610761.png)
